molecular formula C9H18ClNO B2711347 [(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride CAS No. 2309431-28-3

[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride

Cat. No.: B2711347
CAS No.: 2309431-28-3
M. Wt: 191.7
InChI Key: USEJJMZQEAJZEK-XQVZEVJTSA-N
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Description

[(1R,6S,7S,8S)-8-Amino-7-bicyclo[420]octanyl]methanol;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the amino group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride can be compared with other bicyclic amine derivatives, such as:

  • [(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid]
  • [(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-yl]methanol

The uniqueness of this compound lies in its specific structural features and the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[(1R,6S,7S,8S)-8-amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-9-7-4-2-1-3-6(7)8(9)5-11;/h6-9,11H,1-5,10H2;1H/t6-,7+,8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEJJMZQEAJZEK-XQVZEVJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(C2N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)[C@@H]([C@H]2N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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